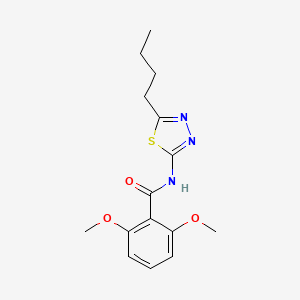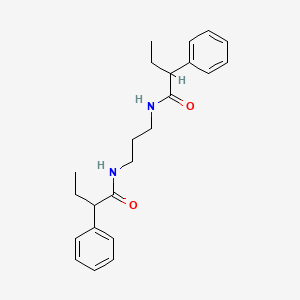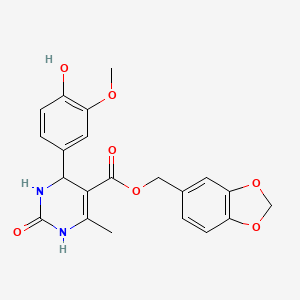![molecular formula C17H17ClO4 B5145702 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as CDM-1, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of chromenone derivatives and has been studied for its potential applications in the field of medicine.
Mecanismo De Acción
2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation and tumor growth. It has been reported to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in tumor growth and progression.
Biochemical and Physiological Effects:
2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Studies have also demonstrated its ability to inhibit the proliferation and migration of cancer cells. 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its ability to inhibit the activity of several enzymes and signaling pathways involved in inflammation and tumor growth. This makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Further studies are also needed to investigate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several steps, including the condensation of 4-hydroxycoumarin with chloroacetyl chloride, followed by the reaction with methyl acetoacetate to form the intermediate product. The intermediate is then treated with sodium methoxide to yield the final product, 2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Aplicaciones Científicas De Investigación
2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. Studies have also demonstrated its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-9(19)10(2)21-16-8-15-13(7-14(16)18)11-5-3-4-6-12(11)17(20)22-15/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQJUWGXHDZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(3-oxobutan-2-YL)oxy]-6H,7H,8H,9H,10H-cyclohexa[C]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)


![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)